![molecular formula C11H7N3O2 B14075529 (E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14075529.png)
(E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid is a compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid typically involves the formation of the benzimidazole core followed by the introduction of the cyano and acrylic acid groups. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzimidazole ring. The cyano group can be introduced via a nucleophilic substitution reaction, and the acrylic acid moiety can be added through a Heck or Wittig reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amines or other reduced derivatives.
Applications De Recherche Scientifique
(E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials, dyes, and catalysts.
Mécanisme D'action
The mechanism of action of (E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The cyano group and the benzimidazole core can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
5-Cyano-1H-benzimidazole: Lacks the acrylic acid moiety.
(E)-3-(1H-benzo[d]imidazol-4-yl)acrylic acid: Lacks the cyano group.
Uniqueness
(E)-3-(5-Cyano-1H-benzo[d]imidazol-4-yl)acrylic acid is unique due to the presence of both the cyano group and the acrylic acid moiety, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H7N3O2 |
|---|---|
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
3-(5-cyano-1H-benzimidazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H7N3O2/c12-5-7-1-3-9-11(14-6-13-9)8(7)2-4-10(15)16/h1-4,6H,(H,13,14)(H,15,16) |
Clé InChI |
KHQJIIHFNZAKGM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1C#N)C=CC(=O)O)N=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


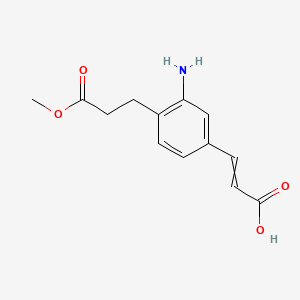
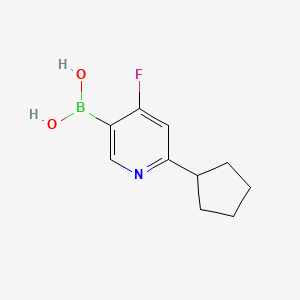
![N-[cyano(phenyl)methyl]acetamide](/img/structure/B14075452.png)
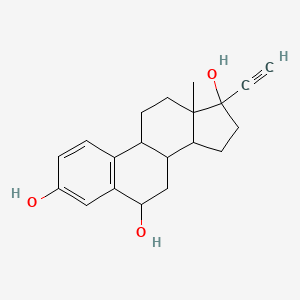
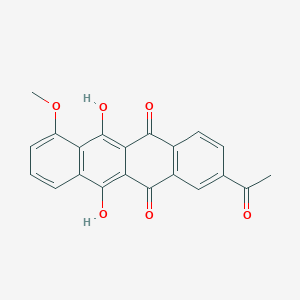

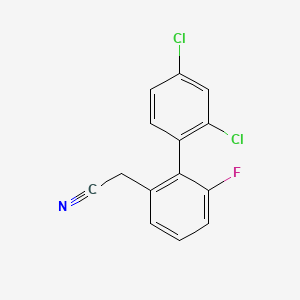
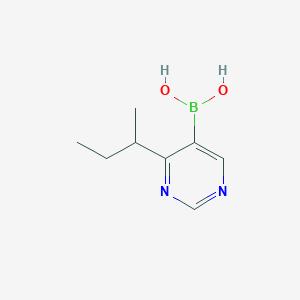
![6,7-Difluorobenzo[b]thiophene](/img/structure/B14075502.png)

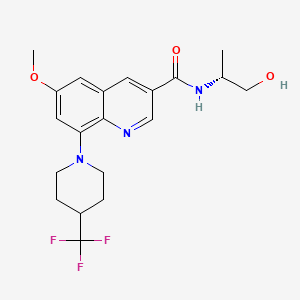
![[(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methyl](trimethyl)stannane](/img/structure/B14075519.png)
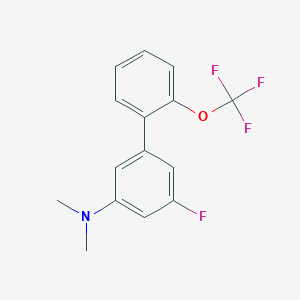
![2-Bromo-3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,4-difluorobenzene](/img/structure/B14075534.png)
